molecular formula C7H8Cl2N2O B6222930 N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride CAS No. 204580-22-3

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride

Cat. No.: B6222930
CAS No.: 204580-22-3
M. Wt: 207.1
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Description

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique chemical properties and reactivity, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Properties

CAS No.

204580-22-3

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride typically involves the reaction of N-methyl-N-(pyridin-2-yl)amine with phosgene or a similar chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of N-methyl-N-(pyridin-2-yl)carbamic acid and hydrochloric acid.

    Condensation Reactions: It can react with amines to form urea derivatives.

Common reagents used in these reactions include nucleophiles like amines, alcohols, and water. The major products formed depend on the specific reagents and reaction conditions used .

Scientific Research Applications

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride can be compared with other similar compounds, such as:

    N-methyl-N-(pyridin-2-yl)carbamic acid: Similar in structure but lacks the chloride group, leading to different reactivity.

    N-methyl-N-(pyridin-2-yl)urea: Formed through the reaction with amines, differing in its functional groups and applications.

The uniqueness of this compound lies in its chloride group, which imparts distinct reactivity and makes it a versatile intermediate in various chemical reactions .

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